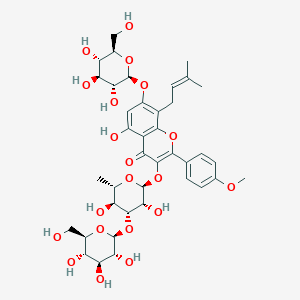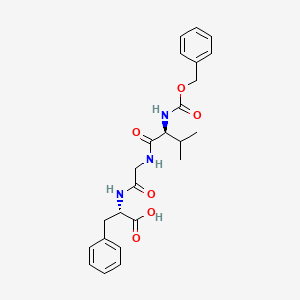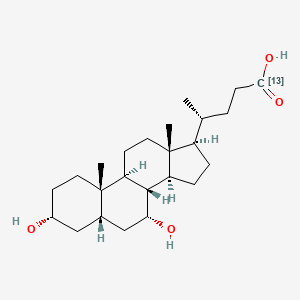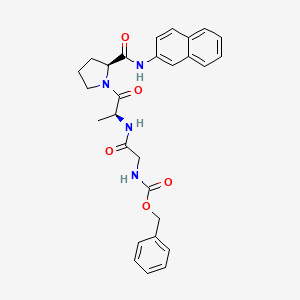
benzyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride
Descripción general
Descripción
Benzyl compounds are organic chemical compounds containing a phenylmethyl substructure . They are commonly used in the synthesis of other compounds, including pharmaceuticals .
Synthesis Analysis
Benzyl compounds can be synthesized through various methods. For example, benzyl chloride can react with ammonia in aqueous solution to produce benzylamine . The exact synthesis process for “benzyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride” would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of benzyl compounds generally consists of a benzyl group (C6H5CH2) attached to another functional group . In the case of “benzyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride”, it would have an amino and a butanoate group attached to the benzyl group.Chemical Reactions Analysis
Benzyl compounds can undergo various chemical reactions. For instance, benzyl alcohol can be oxidized to produce benzaldehyde . The specific reactions that “benzyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride” can undergo would depend on its specific structure and the reaction conditions.Physical And Chemical Properties Analysis
Benzyl compounds have diverse physical and chemical properties. For instance, benzyl chloride is a volatile liquid, with a boiling point of approximately 179°C . It is not miscible with water, but it readily dissolves in organic solvents such as ethanol, diethyl ether, and acetone .Aplicaciones Científicas De Investigación
This compound is also known as L-Serine benzyl ester hydrochloride and has a molecular formula of C10H14ClNO3 . It is soluble in water and should be stored in a cool place, away from oxidizing agents .
- Application: Benzyl compounds can be used in the photochemical oxidation of benzylic primary and secondary alcohols, utilizing air as the oxidant .
- Method: This process involves using thioxanthenone as the photocatalyst, molecular oxygen from air as the oxidant, and cheap household lamps or sunlight as the light source .
- Results: A variety of primary and secondary alcohols were converted into the corresponding aldehydes or ketones in low to excellent yields .
- Application: Benzyl chloride, a related compound, is frequently used as an intermediate in the production of various pharmaceutical compounds .
- Method: It’s employed in the synthesis of amphetamine-class drugs, antihistamines, and antibiotics .
- Results: The specific results or outcomes would depend on the particular pharmaceutical compound being synthesized .
- Application: Benzyl chloride is a common starting material for the manufacture of other benzyl compounds, such as benzyl alcohol and benzyl cyanide .
- Method: These derivatives are useful in the production of plastics, resins, and other polymers .
- Results: The specific results or outcomes would depend on the particular polymer being synthesized .
- Application: Benzyl chloride is used in the synthesis of certain dyes and pigments .
- Method: For instance, it serves as a key intermediate in the production of quinoline yellow, a food dye .
- Results: The specific results or outcomes would depend on the particular dye or pigment being synthesized .
- Application: It has a role in the perfume industry as a starting material in the synthesis of benzyl benzoate, a fixative that helps in prolonging the fragrance of perfumes .
- Method: The specific method would depend on the particular perfume being synthesized .
- Results: The specific results or outcomes would depend on the particular perfume being synthesized .
- Application: The compound’s antimicrobial properties are exploited in the textile industry to manufacture ‘fresh’ or ‘antimicrobial’ clothing .
- Method: The specific method would depend on the particular textile product being manufactured .
- Results: The specific results or outcomes would depend on the particular textile product being manufactured .
Photochemical Oxidation
Pharmaceutical Industry
Chemical Industry
Dyes and Pigments
Perfume Industry
Textile Industry
- Application: Benzyl compounds can be used in the photochemical oxidation of benzylic primary and secondary alcohols, utilizing air as the oxidant .
- Method: This process involves using thioxanthenone as the photocatalyst, molecular oxygen from air as the oxidant, and cheap household lamps or sunlight as the light source .
- Results: A variety of primary and secondary alcohols were converted into the corresponding aldehydes or ketones in low to excellent yields .
- Application: Benzyl chloride, a related compound, is frequently used as an intermediate in the production of various pharmaceutical compounds .
- Method: It’s employed in the synthesis of amphetamine-class drugs, antihistamines, and antibiotics .
- Results: The specific results or outcomes would depend on the particular pharmaceutical compound being synthesized .
- Application: Benzyl chloride is a common starting material for the manufacture of other benzyl compounds, such as benzyl alcohol and benzyl cyanide .
- Method: These derivatives are useful in the production of plastics, resins, and other polymers .
- Results: The specific results or outcomes would depend on the particular polymer being synthesized .
- Application: Benzyl chloride is used in the synthesis of certain dyes and pigments .
- Method: For instance, it serves as a key intermediate in the production of quinoline yellow, a food dye .
- Results: The specific results or outcomes would depend on the particular dye or pigment being synthesized .
- Application: It has a role in the perfume industry as a starting material in the synthesis of benzyl benzoate, a fixative that helps in prolonging the fragrance of perfumes .
- Method: The specific method would depend on the particular perfume being synthesized .
- Results: The specific results or outcomes would depend on the particular perfume being synthesized .
- Application: The compound’s antimicrobial properties are exploited in the textile industry to manufacture ‘fresh’ or ‘antimicrobial’ clothing .
- Method: The specific method would depend on the particular textile product being manufactured .
- Results: The specific results or outcomes would depend on the particular textile product being manufactured .
Photochemical Oxidation
Pharmaceutical Industry
Chemical Industry
Dyes and Pigments
Perfume Industry
Textile Industry
Safety And Hazards
Propiedades
IUPAC Name |
benzyl (2S)-2-amino-3,3-dimethylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2,3)11(14)12(15)16-9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMFALAMZHMNIN-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride | |
CAS RN |
176388-88-8 | |
| Record name | benzyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Tert-butyl 3-(tosyloxy)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1458800.png)




![7-Fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1458812.png)

